molecular formula C17H19NO2 B12582164 Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- CAS No. 198404-44-3

Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-

Cat. No.: B12582164
CAS No.: 198404-44-3
M. Wt: 269.34 g/mol
InChI Key: STEXFMXXNJKSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, characterized by the presence of a methoxyphenyl group and a methyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation offers a greener alternative, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, leading to the formation of amines or alcohols.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- include:

Uniqueness

What sets Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- apart from similar compounds is its specific substitution pattern, which may confer unique chemical and biological properties. For instance, the presence of the methoxy group and the specific positioning of the methyl group can influence its reactivity and interactions with biological targets.

Properties

CAS No.

198404-44-3

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C17H19NO2/c1-13-3-7-15(8-4-13)17(19)18-12-11-14-5-9-16(20-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

STEXFMXXNJKSDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.